N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride
Overview
Description
PCS1055 is a muscarinic M4 receptor antagonist. PCS1055 represents a new M4-preferring antagonist that may be useful in elucidating the roles of M4 receptor signaling.
Scientific Research Applications
1. Muscarinic Receptor Antagonism
PCS1055 is identified as a novel muscarinic M4 receptor antagonist. It exhibits selectivity for the M4 receptor subtype over other muscarinic receptor subtypes. The study demonstrates PCS1055's ability to inhibit radioligand binding to the M4 receptor, with a Ki of 6.5nM, indicating its potential in exploring the roles of M4 receptor signaling (C. H. Croy et al., 2016).
2. Pharmacological Characterization
A detailed pharmacological characterization of PCS1055 has been conducted. This includes competitive binding assays comparing PCS1055 with other muscarinic antagonists. Its subtype specificity is demonstrated through functional receptor activation studies, suggesting its utility in further understanding muscarinic receptor functions (C. H. Croy et al., 2016).
3. Comparative Study with Other Compounds
PCS1055's selectivity and potency are compared with other potent muscarinic-antagonist compounds. This comparison is critical in elucidating its distinct pharmacological profile and potential therapeutic applications in targeting the M4 receptor (C. H. Croy et al., 2016).
Properties
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4.2ClH/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26;;/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCSFYDNGYAWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCC4CCN(CC4)CC5=CC=CC=C5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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